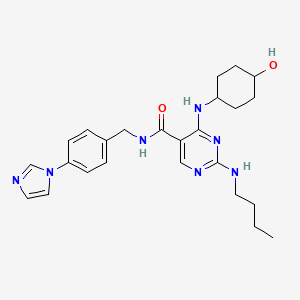

UNC2881

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Search for Biological Activity

No published research has been identified that explores the biological activity of NSC2881. Scientific databases such as PubChem and SciFinder SciFinder: do not show any associated studies investigating its potential as a drug or therapeutic agent.

Availability

NSC2881 is listed on a supplier website for specialty chemicals , suggesting it may be available for research purposes. However, the lack of scientific literature associated with it suggests limited investigation into its potential applications.

Further exploration might involve:

Patent Search

Patent databases might reveal intellectual property filings related to NSC2881, potentially shedding light on its intended use or mechanism of action.

Contacting the Supplier

Reaching out to the supplier listed above could provide more information about the intended use or known properties of NSC2881.

UNC2881 is a selective inhibitor of the Mer receptor tyrosine kinase, which is part of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving aberrant Mer signaling, such as certain cancers and thrombotic conditions. UNC2881 exhibits a high degree of selectivity for Mer over other TAM family members, with a reported selectivity ratio exceeding 55-fold .

The primary chemical reaction of UNC2881 involves its binding to the Mer kinase domain, leading to the inhibition of phosphorylation events that are crucial for downstream signaling pathways. Specifically, UNC2881 inhibits the phosphorylation of Mer in various cellular contexts, including acute lymphoblastic leukemia cells, with an IC50 value around 21.9 nM . This inhibition disrupts normal cellular processes such as proliferation and survival in cancer cells.

UNC2881 has demonstrated significant biological activity in preclinical models. It effectively inhibits platelet aggregation induced by collagen and has been shown to block EGF-mediated stimulation in chimeric receptors that combine elements from both Mer and epidermal growth factor receptor (EGFR) . The compound's ability to inhibit Mer signaling is particularly relevant in the context of pathologies associated with excessive platelet activation and cancer progression.

The synthesis of UNC2881 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to build the final structure. While specific detailed synthetic routes are proprietary or not fully disclosed in the literature, it generally includes:

- Formation of Pyrimidine Core: The initial step often involves synthesizing a pyrimidine ring, which serves as a scaffold for further modifications.

- Side Chain Modifications: Subsequent reactions introduce various functional groups to enhance potency and selectivity.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.

The potential applications of UNC2881 extend across several fields:

- Cancer Therapy: Due to its ability to inhibit Mer signaling, UNC2881 is being investigated for its efficacy in treating cancers where Mer is overexpressed.

- Thrombosis Prevention: Its role in inhibiting platelet aggregation makes it a candidate for preventing thrombotic events in patients at risk.

- Research Tool: UNC2881 serves as a valuable tool for studying the biological roles of Mer kinase in various cellular contexts.

Interaction studies have highlighted UNC2881's specificity for the Mer kinase. It has been shown to inhibit ligand-stimulated activation effectively while sparing other related kinases within the TAM family. This selectivity is crucial for minimizing off-target effects that could lead to adverse outcomes in therapeutic settings .

Several compounds exhibit structural or functional similarities to UNC2881. Below is a comparison highlighting their uniqueness:

| Compound Name | Selectivity | Mechanism | Notable Features |

|---|---|---|---|

| UNC2025 | Moderate | Inhibits Axl | Less selective than UNC2881 but shares some structural features. |

| UNC2250 | High | Inhibits Tyro3 | Similar mechanism but targets different receptor within the TAM family. |

| MerTK Inhibitor 1 | Low | Non-selective | Broad-spectrum receptor tyrosine kinase inhibitor with less specificity compared to UNC2881. |

| UNC2800 | High | Inhibits Mer | Structural analog with similar activity but different side chains affecting potency. |

UNC2881 stands out due to its exceptional selectivity for Mer kinase and its potent biological effects at low concentrations, making it a promising candidate for further development in therapeutic applications against cancers and thrombotic disorders .

The development of UNC2881 represents a sophisticated application of structure-based drug design principles targeting the Mer kinase enzyme [2]. The design methodology employed a rational approach utilizing co-crystal structure analysis of existing Mer inhibitors to guide the development of novel chemical scaffolds [2]. Researchers analyzed the binding interactions of compound 1 (UNC569) within the Mer kinase active site, which revealed that the inhibitor was fully confined to the relatively small adenine pocket through three critical hydrogen bond interactions [2].

The structure-based design approach identified that the pyrazole ring in the original inhibitor did not interact directly with the Mer active site, suggesting its primary role was to rigidify the molecular structure [2]. This observation led to the hypothesis that replacement of the pyrazole ring with a pseudo-ring system constrained by an intramolecular hydrogen bond could maintain the binding conformation while potentially improving selectivity and pharmacokinetic properties [2]. The design strategy focused on preserving the three essential hydrogen bonds observed in the original compound while introducing structural modifications that could enhance Mer selectivity over other TAM family kinases [2].

The co-crystal structure analysis demonstrated that the pyrimidine ring inserts into the adenine binding site and mimics interactions with the backbone atoms of the hinge region, specifically residues Pro672 and Met674 [2]. This structural information provided the foundation for the systematic optimization of the compound series, enabling researchers to predict how specific modifications would affect binding affinity and selectivity [2].

Pseudo Ring Replacement Strategy

The pseudo ring replacement strategy employed in UNC2881 development represents an innovative approach to kinase inhibitor design [2]. This methodology involved replacing the rigid pyrazole ring system with a pseudo-ring constrained by an intramolecular hydrogen bond between the carbonyl oxygen of an amide group and the hydrogen on an adjacent amino side chain [2]. The pseudo-ring formation was designed to mimic the binding conformation of the original pyrazole-containing inhibitor while providing greater flexibility in chemical modification [2].

Validation of the pseudo-ring replacement strategy was achieved through comparative analysis of closely related analogs [2]. Compound 2, which incorporated the pseudo-ring design, demonstrated potent Mer inhibition with an IC50 value of 0.040 μM [2]. In contrast, compound 3, which featured a reverse amide bond incapable of forming the crucial intramolecular hydrogen bond, exhibited dramatically reduced activity with an IC50 value of 12.6 μM [2]. This 315-fold difference in potency confirmed the critical importance of the pseudo-ring forming intramolecular hydrogen bond for maintaining biological activity [2].

| Compound | R1 | NHR2 | IC50 (μM) Mer | IC50 (μM) Axl | IC50 (μM) Tyro3 |

|---|---|---|---|---|---|

| 2 | 4-fluorobenzyl | trans-4-aminocyclohexylmethylamino | 0.040 | 2.0 | 0.90 |

| 3 | 4-fluorobenzyl | trans-4-aminocyclohexylmethylamino (reverse amide) | 12.6 | >30 | >30 |

| 4 | 4-fluorobenzyl | trans-4-hydroxycyclohexylamino | 0.023 | 1.7 | 2.2 |

| 5 | 4-fluorobenzyl | trans-4-hydroxycyclohexylamino (reverse amide) | >30 | >30 | >30 |

The pseudo-ring replacement strategy also demonstrated improved selectivity profiles compared to the original scaffold [2]. The new design maintained potent Mer inhibition while showing significantly reduced activity against related kinases Axl and Tyro3, providing enhanced selectivity within the TAM kinase family [2].

Synthetic Routes and Chemical Pathways

The synthesis of UNC2881 and related pyrimidine analogs follows established organic synthetic methodologies utilizing two primary reaction pathways [2]. The synthetic approach employs amide coupling reactions to introduce the R1 substituent and nucleophilic aromatic substitution (SNAr) reactions to incorporate the R2 and R3 groups onto the pyrimidine core [2] [23] [24].

Path A of the synthetic route is specifically designed for structure-activity relationship exploration of the R2 and R3 positions, while Path B focuses on diversifying the R1 position [2]. The amide coupling reaction utilizes standard peptide coupling reagents to form the critical amide bond that participates in the pseudo-ring formation [2] [23]. The SNAr reactions take advantage of the electron-deficient nature of the pyrimidine ring to facilitate nucleophilic attack by amine nucleophiles under mild conditions [2] [24].

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| Amide Formation | Pyrimidine amine + Acid chloride | Coupling reagents, organic solvent | Intermediate with R1 group |

| First SNAr | Intermediate + R2 amine | Base, elevated temperature | Substituted pyrimidine |

| Second SNAr | Product + R3 amine | Base, elevated temperature | Final compound |

The synthetic routes demonstrate good functional group tolerance and provide access to diverse analogs for structure-activity relationship studies [2]. The methodology allows for efficient preparation of compound libraries with systematic variation of substituents at each position, enabling comprehensive exploration of the chemical space around the UNC2881 scaffold [2].

Analytical Verification Methods

Analytical verification of UNC2881 structure and purity employs multiple complementary techniques to ensure comprehensive characterization [14] [15]. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as the primary analytical method for structural confirmation and purity assessment [14] [29] [30]. The molecular formula C25H33N7O2 and molecular weight of 463.58 g/mol are verified through accurate mass determination using electrospray ionization mass spectrometry [14] [15].

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural verification through analysis of proton and carbon environments [14] [15] [31]. The 1H NMR spectrum confirms the presence of all expected functional groups and their connectivity, while maintaining consistency with the proposed structure [14] [15]. Automated structure verification protocols compare experimental NMR data with predicted spectra to generate match factors that classify the spectrum-structure relationship [31].

Infrared (IR) spectroscopy complements the analytical suite by identifying characteristic functional group vibrations [27] [28] [32]. The IR spectrum confirms the presence of key structural features including amide carbonyl stretches, aromatic carbon-hydrogen bonds, and nitrogen-hydrogen stretches characteristic of the pyrimidine and imidazole moieties [27] [32]. Ultraviolet-visible (UV-Vis) spectroscopy provides additional structural information through analysis of chromophoric groups within the molecule [27] [28] [32].

| Analytical Method | Parameter Measured | Expected Result |

|---|---|---|

| HPLC-MS | Molecular weight | 463.58 g/mol |

| 1H NMR | Structural connectivity | Consistent with structure |

| IR Spectroscopy | Functional groups | Amide, aromatic, amine vibrations |

| UV-Vis | Chromophoric absorption | Characteristic aromatic absorption |

X-ray crystallography represents the gold standard for absolute structural confirmation when suitable crystals can be obtained [11] [12] [16]. Single crystal X-ray diffraction studies provide three-dimensional atomic coordinates and confirm the molecular geometry in the solid state [11] [12]. The crystallographic analysis validates the pseudo-ring conformation and intermolecular interactions that may influence biological activity [11] [16].

Purity Assessment Techniques

Purity assessment of UNC2881 utilizes a comprehensive analytical approach based on High-Performance Liquid Chromatography (HPLC) as the primary quantitative method [14] [15] [29]. The HPLC analysis employs reversed-phase chromatography with ultraviolet detection to achieve baseline separation of UNC2881 from potential impurities and degradation products [14] [15] [29]. Purity specifications require greater than 98% purity by HPLC area normalization, with individual impurities limited to less than 0.5% [14] [15].

The purity assessment protocol follows International Conference on Harmonisation (ICH) guidelines for pharmaceutical impurity analysis [8] [29]. Method validation parameters include accuracy, precision, linearity, specificity, limit of detection, and limit of quantification [7] [8] [10]. The HPLC method demonstrates linear response over the concentration range of 0.1% to 120% of the target concentration, with correlation coefficients exceeding 0.999 [8] [10].

| Purity Parameter | Specification | Analytical Method |

|---|---|---|

| Main peak purity | ≥98.0% | HPLC area normalization |

| Individual impurities | ≤0.5% each | HPLC with UV detection |

| Total impurities | ≤2.0% | Sum of all detected impurities |

| Water content | ≤1.0% | Karl Fischer titration |

| Residual solvents | USP limits | Gas chromatography |

Complementary purity assessment techniques include mass balance approaches that account for all components in the sample [8] [29] [33]. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an orthogonal method for purity determination that does not require reference standards [8] [31]. The qNMR approach utilizes integration ratios between analyte signals and internal standards to calculate absolute purity values [8] [31].

Thermal analysis methods including differential scanning calorimetry and thermogravimetric analysis provide additional purity information through melting point determination and detection of volatile impurities [8] [29]. Gas chromatography with flame ionization detection or mass spectrometric detection quantifies residual organic solvents according to pharmacopeial limits [8] [29]. Water content determination employs Karl Fischer titration to ensure compliance with moisture specifications [8] [29].

The structure-activity relationships of UNC2881 reveal critical insights into how specific chemical modifications influence biological activity. The compound adopts a diaminopyrimidine scaffold with three key substitution positions designated as R1, R2, and R3, each contributing distinct effects on Mer kinase inhibition [1].

The most fundamental observation is the requirement for a pseudo-ring conformation stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the amide group and the hydrogen on the adjacent amino side chain [1]. This conformational constraint is essential for maintaining the binding orientation necessary for optimal Mer kinase interaction.

Electron-withdrawing substituents on aromatic rings consistently reduce biological activity. For example, compound 14 containing a trifluoromethyl group exhibits significantly reduced potency (IC50 = 230 nanomolar) compared to electron-donating substituents [1]. Conversely, electron-donating groups such as methoxy substituents maintain or enhance activity, as demonstrated by compound 15 (IC50 = 15 nanomolar) [1].

The introduction of large aromatic groups at the R1 position enhances potency, with UNC2881 itself containing an imidazolylphenylmethyl substituent that contributes to its exceptional activity (IC50 = 4.3 nanomolar) [1]. This enhancement is attributed to favorable interactions with the solvent-exposed region of the binding site.

R1 Group Modifications and Potency Correlations

The R1 position tolerates extensive structural modifications while maintaining biological activity, indicating its interaction with the solvent-accessible region of the Mer kinase binding site [1]. Analysis of seventeen different R1 substituents reveals clear structure-activity patterns.

Methylation of the amide nitrogen completely abolishes Mer activity, as demonstrated by the comparison between compounds 6 and 7 (67 nanomolar versus 5900 nanomolar) and compounds 8 and 9 (9 nanomolar versus 2500 nanomolar) [1]. This dramatic loss of activity occurs because amide methylation prevents hydrogen bond formation with the Met674 backbone carbonyl and disrupts optimal orientation of the aminopyrimidine group with respect to Pro672 and Met674 [1].

Aromatic substituents at R1 show enhanced activity compared to aliphatic chains. The progression from simple piperidylmethyl (compound 6, IC50 = 67 nanomolar) to piperidylphenyl (compound 8, IC50 = 9 nanomolar) demonstrates a 7.4-fold improvement in potency [1]. Further optimization with larger groups such as morpholinosulfonylphenyl (compound 20, IC50 = 6.3 nanomolar) and ultimately the imidazolylphenylmethyl group in UNC2881 (IC50 = 4.3 nanomolar) achieves the highest potency in the series [1].

The tolerance for large substituents at R1 enables optimization of physicochemical properties without compromising biological activity. This characteristic makes the R1 position ideal for tuning solubility, permeability, and pharmacokinetic properties [1].

| Compound | R1 Substituent | Mer IC50 (nM) | Axl Selectivity | Tyro3 Selectivity |

|---|---|---|---|---|

| 6 | Piperidylmethyl | 67 | 45-fold | 100-fold |

| 8 | Piperidylphenyl | 9 | 53-fold | 59-fold |

| 20 | Morpholinosulfonylphenyl | 6.3 | 84-fold | 111-fold |

| 23 (UNC2881) | Imidazolylphenylmethyl | 4.3 | 84-fold | 58-fold |

R2 Position Optimization

The R2 position demonstrates the most stringent structure-activity requirements, with polar substituents being absolutely essential for biological activity [1]. The comparison between compounds 24 and 25 illustrates this critical dependency, where removal of the amino group from the trans-4-aminocyclohexyl substituent results in a dramatic 281-fold loss in activity (2.1 nanomolar versus 590 nanomolar) [1].

The optimal R2 substituent is the trans-4-hydroxycyclohexyl group, which forms a crucial hydrogen bond with the side chain of Asp741 in the Mer kinase active site [1]. This interaction differs from earlier compounds where the R2 amino group formed hydrogen bonds with Arg727, indicating that the binding mode evolved during optimization [1].

Secondary amines at the R2 position show intermediate activity levels. Compounds 26, 27, and 28, containing various piperidine derivatives, exhibit IC50 values ranging from 37 to 140 nanomolar, representing 15- to 67-fold improvements over the non-polar cyclohexyl substituent but remaining less potent than the optimal hydroxyl-containing analogs [1].

Stereochemistry at the R2 position significantly influences activity. The comparison between compounds 29 and 30, differing only in the stereochemistry of the pyrrolidine ring, shows a 9-fold activity difference (1000 nanomolar versus 110 nanomolar) [1]. This selectivity arises from optimal positioning of the pyrrolidine nitrogen in compound 30 for interaction with the backbone carbonyl of Leu593 [1].

Replacement of the R2 amino function with oxygen (morpholine, compound 33) virtually eliminates activity (IC50 = 9900 nanomolar), demonstrating that the hydrogen bonding capability of nitrogen is essential for maintaining the pseudo-ring conformation [1].

R3 Substituent Influence on Target Selectivity

The R3 position exhibits optimal activity with a four-carbon butylamino chain, representing the culmination of systematic alkyl chain length optimization [1]. The progression from no substitution (compound 34, IC50 = 2400 nanomolar) through methyl (compound 35, IC50 = 150 nanomolar), ethyl (compound 36, IC50 = 37 nanomolar), propyl (compound 37, IC50 = 11 nanomolar), to butyl (UNC2881 precursor 20, IC50 = 6.3 nanomolar) shows a clear activity enhancement with increasing chain length up to the optimal four-carbon length [1].

Extension beyond four carbons reduces activity, as demonstrated by the pentyl analog (compound 38, IC50 = 27 nanomolar), indicating that the binding pocket accommodates a specific alkyl chain length for optimal Van der Waals interactions [1].

The R3 substituent contributes significantly to target selectivity within the TAM kinase family. The butylamino group forms a critical hydrogen bond with Pro672 at the hinge region of Mer kinase [1]. This interaction is highly specific because the corresponding residues in Axl and Tyro3 (Met650 and Ala650, respectively) create different spatial arrangements that reduce binding affinity [1].

Branching at the R3 position is tolerated without significant activity loss. Compound 42, containing an isopropyl group, maintains good activity (IC50 = 24 nanomolar), indicating that the binding pocket can accommodate modest steric bulk [1]. However, larger substituents such as cyclohexyl (compound 43, IC50 = 47 nanomolar) or aromatic groups (compound 45, IC50 = 120 nanomolar) reduce activity [1].

Complete substitution of the R3 amino group (compounds 46 and 47) eliminates all biological activity, confirming that the hydrogen bonding interaction with Pro672 is absolutely required for Mer kinase binding [1].

| R3 Substituent | Mer IC50 (nM) | Activity vs Unsubstituted | Selectivity Impact |

|---|---|---|---|

| Hydrogen | 2400 | 1× (baseline) | Poor selectivity |

| Methyl | 150 | 16× | Improved |

| Butyl | 6.3 | 381× | Optimal |

| Pentyl | 27 | 89× | Decreased |

Pharmacophore Identification

The pharmacophore of UNC2881 consists of seven essential structural elements that collectively determine its exceptional Mer kinase selectivity and potency [1]. The central diaminopyrimidine scaffold serves as the adenine binding site mimic, inserting into the kinase active site and forming critical interactions with the hinge region [1].

The first pharmacophore element is the pyrimidine core, which positions one nitrogen for hydrogen bonding with Met674 and provides the framework for the pseudo-ring conformation [1]. This core cannot be replaced without complete loss of activity, establishing it as the fundamental scaffold requirement.

The second element comprises the unsubstituted amide nitrogen at the R1 position, which forms an essential hydrogen bond with the Met674 backbone carbonyl [1]. Any modification of this nitrogen, including simple methylation, abolishes activity by disrupting this critical interaction and preventing optimal positioning of the aminopyrimidine group [1].

The third pharmacophore feature is the trans-4-hydroxycyclohexyl group at the R2 position, which provides a hydrogen bond acceptor for interaction with Asp741 [1]. The stereochemistry and polar nature of this substituent are crucial for maintaining binding affinity and selectivity.

The fourth element consists of the n-butylamino chain at the R3 position, optimized for hydrogen bonding with Pro672 and filling the adenine binding pocket [1]. The four-carbon length represents the optimal balance between binding affinity and selectivity.

The fifth pharmacophore component is the intramolecular hydrogen bond between the carbonyl oxygen and the adjacent amino hydrogen, creating the pseudo-ring constraint essential for proper conformation [1]. This interaction replaces the rigid pyrazole ring of earlier Mer inhibitors while maintaining the required molecular geometry.

The sixth element encompasses the specific hinge binding motif involving both the pyrimidine nitrogen and the R3 amino group, which together form a bidentate interaction with the Pro672-Met674 hinge region [1]. This dual interaction pattern is crucial for achieving selectivity over other kinases.

The seventh pharmacophore feature is the solvent-exposed region accommodating the R1 substituent, which provides opportunities for optimizing physicochemical properties without compromising binding affinity [1]. This region tolerates diverse aromatic and heterocyclic substituents, enabling fine-tuning of drug-like properties.

The pharmacophore identification reveals that UNC2881 achieves its exceptional 84-fold selectivity over Axl and 58-fold selectivity over Tyro3 through the specific recognition of the Ile650 gate residue in Mer kinase [1]. The corresponding Met650 and Ala650 residues in Axl and Tyro3, respectively, create different binding environments that reduce affinity for UNC2881 [1].